Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with 5-hydroxypyrimidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. The use of commercially available reagents and solvents is common in such processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action for tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyrimidine ring play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of pyrimidine.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of a pyrimidine ring.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives.
Uniqueness
Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a hydroxypyrimidine moiety. This structure provides distinct chemical properties and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-6-4-10(5-7-17)12-15-8-11(18)9-16-12/h8-10,18H,4-7H2,1-3H3 |
InChI Key |
WYLWGUOVRUYGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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